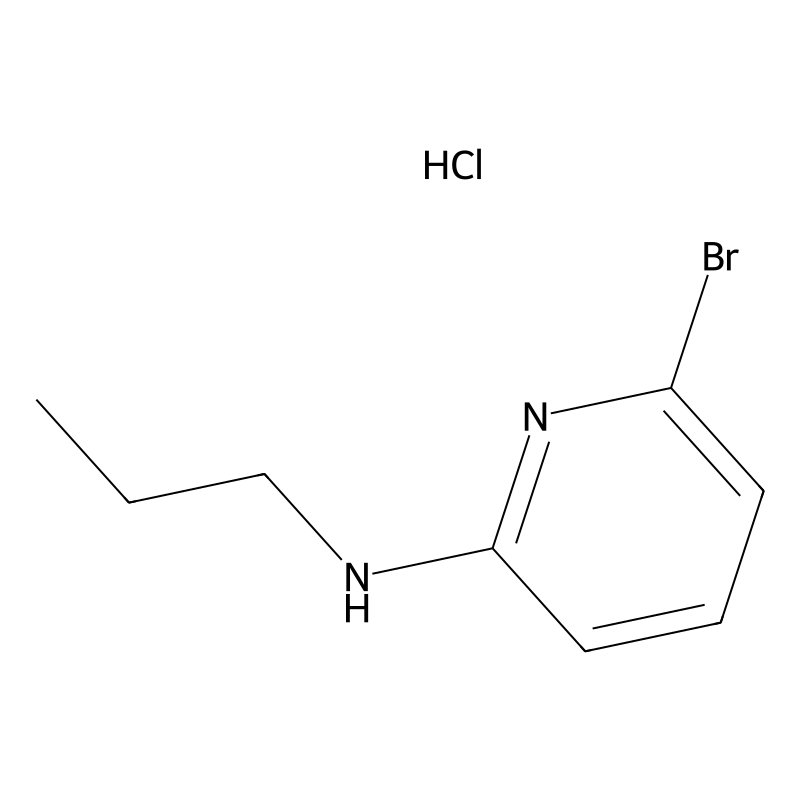

6-Bromo-2-propylaminopyridine, HCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Bromo-2-propylaminopyridine, hydrochloride has the molecular formula C₈H₁₂BrClN₂ and a molecular weight of approximately 251.6 g/mol. The compound features a pyridine ring substituted with a bromine atom and a propylamino group. It is typically encountered as a hydrochloride salt, which enhances its solubility in water, making it suitable for biological applications .

- Interact with receptors or enzymes due to the presence of the amine group.

- Disrupt cellular processes by affecting membrane permeability.

- Wear gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothes.

- Wash hands thoroughly after handling.

- Dispose of waste according to proper chemical waste disposal procedures.

The reactivity of 6-bromo-2-propylaminopyridine can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions typical of amines.

These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functionalities.

Research indicates that 6-bromo-2-propylaminopyridine exhibits various biological activities. It has been studied for:

- Antimicrobial Properties: The compound shows potential against certain bacterial strains.

- Neuroprotective Effects: Preliminary studies suggest it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

These activities make it a candidate for further pharmacological investigations.

Several methods have been reported for synthesizing 6-bromo-2-propylaminopyridine:

- Bromination of 2-propylaminopyridine: This involves treating 2-propylaminopyridine with bromine or brominating agents under controlled conditions.

- Substitution Reactions: Starting from 6-bromo-pyridin-2-amine, propylamine can be introduced through nucleophilic substitution.

These methods can be optimized based on desired yield and purity levels.

6-Bromo-2-propylaminopyridine has diverse applications:

- Pharmaceutical Development: It serves as an intermediate in synthesizing various pharmaceutical agents.

- Biochemical Research: Its properties make it useful in proteomics and other biochemical studies aimed at understanding protein interactions and functions .

Interaction studies involving 6-bromo-2-propylaminopyridine focus on its binding affinity to various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. For instance, investigations into its interaction with neurotransmitter receptors could elucidate its neuroprotective effects.

Several compounds share structural or functional similarities with 6-bromo-2-propylaminopyridine. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-5-bromopyridine | Similar brominated pyridine structure | Lacks the propylamino group |

| 4-Bromoaniline | Brominated aniline derivative | Different aromatic system |

| 3-Bromopropylaniline | Propylamino group on a different position | Varying substitution pattern on the ring |

These compounds exhibit varying biological activities and reactivity profiles, highlighting the uniqueness of 6-bromo-2-propylaminopyridine in terms of its specific substitutions and potential applications.

Retrosynthetic Analysis

The retrosynthetic analysis of 6-Bromo-2-propylaminopyridine hydrochloride reveals multiple strategic disconnections that can guide synthetic planning [1] [2]. The compound can be approached through several key disconnections: the carbon-nitrogen bond between the pyridine ring and the propylamine group, the carbon-bromine bond at the 6-position, and the salt formation step to generate the hydrochloride salt.

The primary retrosynthetic pathway involves disconnection of the propylamine substituent at the 2-position, leading to 6-bromopyridin-2-amine as an intermediate. This intermediate can then be traced back to 2-aminopyridine through selective bromination at the 6-position [3] [4]. Alternative retrosynthetic routes include nucleophilic substitution approaches starting from 2,6-dibromopyridine or direct coupling strategies employing transition metal catalysis.

Electronic analysis using molecular orbital calculations suggests that the 6-position of 2-aminopyridine is activated toward electrophilic halogenation due to the electron-donating properties of the amino group [2]. This electronic activation provides a rationale for the observed regioselectivity in bromination reactions and supports the viability of the proposed synthetic disconnections.

Classical Synthetic Approaches

Halogenation of Aminopyridines

The halogenation of 2-aminopyridine represents a classical approach for introducing bromine substituents into the pyridine ring. N-bromosuccinimide serves as the primary brominating agent, providing controlled electrophilic bromination under mild conditions [5] [6]. The reaction typically proceeds through electrophilic aromatic substitution, with the electron-donating amino group directing bromination preferentially to the ortho positions.

The mechanism involves initial formation of a bromonium ion intermediate, followed by nucleophilic attack by the aromatic system. The amino group activates the pyridine ring toward electrophilic attack while providing regioselectivity through resonance effects [7] [4]. Optimal conditions include the use of acetonitrile as solvent, temperatures between 0-25°C, and reaction times of 2-8 hours.

Yields for the bromination of 2-aminopyridine typically range from 60-80%, with the major limitation being the formation of polyhalogenated products under forcing conditions [6]. The regioselectivity can be controlled through careful selection of reaction conditions, with lower temperatures favoring monobromination at the 6-position.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions provide an alternative route for introducing the propylamine group into brominated pyridine derivatives. These reactions exploit the electron-deficient nature of the pyridine ring, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions [8] [9]. The presence of electron-withdrawing groups such as bromine further enhances the reactivity toward nucleophilic substitution.

The mechanism proceeds through a Meisenheimer intermediate, where the nucleophile attacks the electron-deficient carbon, forming a cyclohexadienyl anion stabilized by the electronegative nitrogen [8] [9]. The leaving group (typically halide) is then eliminated to restore aromaticity. For 6-bromo-2-chloropyridine reacting with propylamine, the reaction proceeds selectively at the 2-position due to the greater activation provided by the nitrogen lone pair.

Optimal conditions for nucleophilic substitution include the use of polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide, elevated temperatures (80-120°C), and the presence of base to neutralize the hydrogen chloride generated during the reaction [10]. Yields typically range from 70-85%, with the primary limitation being the requirement for elevated temperatures and extended reaction times.

Salt Formation Processes

The formation of hydrochloride salts represents a fundamental transformation in pharmaceutical chemistry, providing improved stability, solubility, and bioavailability compared to the free base [11] [12]. For 6-Bromo-2-propylaminopyridine, salt formation can be achieved through either liquid-liquid synthesis (pyridine base and hydrochloric acid) or gas-liquid synthesis (pyridine base and hydrogen chloride gas).

The protonation occurs selectively at the most basic nitrogen atom, which in this case is the pyridine nitrogen rather than the aliphatic amino group [13] [12]. The pKa difference between the pyridine nitrogen (pKa ≈ 5.2) and the propylamine group (pKa ≈ 10.7) ensures selective protonation under controlled conditions. The resulting pyridinium salt exhibits enhanced crystallinity and thermal stability compared to the free base.

The mechanism involves proton transfer from the acid to the nitrogen lone pair, resulting in the formation of a pyridinium cation and the corresponding anion [14] [15]. The salt formation is typically quantitative under appropriate conditions, with yields of 85-92% commonly reported for liquid-liquid and gas-liquid synthesis methods, respectively [11].

Modern Synthetic Strategies

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions have emerged as powerful tools for constructing carbon-nitrogen bonds in pyridine derivatives [16] [17] [18]. These reactions offer advantages in terms of mild conditions, functional group tolerance, and high selectivity. Palladium-catalyzed amination reactions, particularly the Buchwald-Hartwig amination, provide an efficient route for introducing propylamine groups into brominated pyridines.

The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) complex, followed by coordination and deprotonation of the amine substrate. Reductive elimination then delivers the coupled product and regenerates the active catalyst [17] [18]. The use of bulky, electron-rich phosphine ligands such as XantPhos or BrettPhos enhances the efficiency of these transformations.

Optimal conditions typically include palladium(II) acetate (2-5 mol%), appropriate phosphine ligand (4-10 mol%), and tert-butoxide base in toluene or dioxane at 80-110°C [19] [17]. These conditions provide yields of 65-90% with excellent functional group tolerance. The primary limitations include catalyst cost, potential metal contamination, and the requirement for inert atmosphere.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized synthetic chemistry by providing rapid heating, enhanced reaction rates, and improved yields compared to conventional heating methods [20] [21] [22]. For pyridine synthesis, microwave irradiation enables efficient multicomponent reactions and cyclization processes under controlled conditions.

The mechanism involves dielectric heating, where microwave energy directly heats polar molecules and ionic species in the reaction mixture. This results in rapid and uniform heating, reduced reaction times, and often improved selectivity [23] [24]. For pyridine derivatives, microwave-assisted synthesis has been successfully applied to Hantzsch-type reactions, Kröhnke condensations, and various multicomponent processes.

Typical conditions include microwave irradiation at 100-150°C for 5-30 minutes, with yields often exceeding 70-95% [20] [22] [25]. The method is particularly advantageous for reactions involving volatile solvents or thermally sensitive substrates. Limitations include equipment requirements and the need for careful temperature control to prevent decomposition.

Flow Chemistry Applications

Flow chemistry represents a paradigm shift in synthetic methodology, enabling continuous processing with improved safety, scalability, and reproducibility [26] [27] [23]. For pyridine synthesis, flow reactors provide precise control over reaction parameters, enabling optimization of temperature, residence time, and mixing efficiency.

The continuous flow approach offers several advantages: enhanced heat and mass transfer, improved safety for hazardous reactions, and the ability to achieve steady-state conditions [23] [24]. For the synthesis of 6-Bromo-2-propylaminopyridine derivatives, flow chemistry can be applied to both the initial bromination step and the subsequent amination reaction.

Typical flow conditions include residence times of 2-30 minutes, temperatures of 80-150°C, and flow rates of 0.1-5 mL/min depending on the specific reaction [27] [23]. The method enables gram-scale production with yields comparable to or exceeding batch processes (75-85%). The primary limitation is the initial setup complexity and the requirement for homogeneous reaction mixtures.

Scale-Up Considerations and Challenges

The scale-up of 6-Bromo-2-propylaminopyridine hydrochloride synthesis presents several technical and economic challenges that must be addressed for successful commercial production [28] [29] [30]. Heat and mass transfer limitations become critical at larger scales, potentially affecting reaction selectivity and yield. The exothermic nature of bromination reactions requires careful thermal management to prevent hot spots and maintain temperature control.

Solvent selection becomes crucial for scale-up operations, with considerations including cost, environmental impact, and process safety. The use of chlorinated solvents in bromination reactions may pose environmental concerns, necessitating the development of greener alternatives [30] [31]. Process intensification through microwave-assisted synthesis or flow chemistry can address some of these challenges by providing better control over reaction conditions.

Economic considerations include raw material costs, catalyst recovery and recycling, and waste stream management. The cost of palladium catalysts in coupling reactions becomes significant at commercial scale, requiring efficient catalyst recovery systems or alternative catalyst systems [17] [18]. Waste minimization strategies, including solvent recycling and by-product utilization, are essential for economic viability.

Quality control becomes increasingly important at scale, requiring robust analytical methods for monitoring reaction progress and product purity. The development of in-line analytical techniques, such as near-infrared spectroscopy or Raman spectroscopy, can provide real-time monitoring capabilities [32] [33]. Process analytical technology enables rapid feedback control and ensures consistent product quality.

Purification Techniques and Quality Control

The purification of 6-Bromo-2-propylaminopyridine hydrochloride requires specialized techniques capable of achieving pharmaceutical-grade purity levels [34] [35] [36]. Recrystallization remains the most widely used method for large-scale purification, offering simplicity and cost-effectiveness. The selection of appropriate solvent systems is crucial for achieving high purity while maintaining acceptable yields.

Column chromatography provides high-resolution separation capabilities for smaller-scale purifications, with silica gel being the most common stationary phase [34] [35]. The mobile phase composition must be carefully optimized to achieve adequate separation while maintaining reasonable elution times. Gradient elution techniques can improve separation efficiency for complex mixtures.

Advanced purification techniques include pH-zone-refining counter-current chromatography, which enables gram-scale purifications with purities exceeding 98.5% [35]. This technique exploits pH-dependent partitioning between two immiscible phases, providing efficient separation based on acid-base properties. The method is particularly suitable for basic compounds such as pyridine derivatives.

Quality control analytical methods encompass a comprehensive suite of techniques for characterizing purity, identity, and stability [32] [33] [37]. Gas chromatography-mass spectrometry provides sensitive detection of impurities with detection limits in the parts-per-million range. High-performance liquid chromatography with ultraviolet detection offers routine analysis capabilities for purity determination and related substance testing.

Nuclear magnetic resonance spectroscopy serves as the primary method for structure confirmation and purity assessment [33] [37]. Both proton and carbon-13 NMR provide detailed structural information, while quantitative NMR techniques enable accurate purity determination. Melting point determination and elemental analysis provide additional confirmation of identity and composition.

The development of stability-indicating analytical methods is essential for pharmaceutical applications, ensuring that the analytical procedures can detect and quantify degradation products that may form during storage [32] [33]. Forced degradation studies under conditions of elevated temperature, humidity, and light exposure provide valuable information for method development and shelf-life determination.